molecular formula C11H13N3O B1351651 1-(4-methoxybenzyl)-1H-pyrazol-5-amine CAS No. 3528-45-8

1-(4-methoxybenzyl)-1H-pyrazol-5-amine

Cat. No. B1351651
CAS RN: 3528-45-8
M. Wt: 203.24 g/mol
InChI Key: JEBIFRSQWFZFMT-UHFFFAOYSA-N
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Patent
US08637509B2

Procedure details

Hydrazine hydrate (12.82 g, 400 mmol) was added dropwise to a cooled (<20° C.) solution of 2-propenenitrile (21.76 g, 410 mmol) and ethanol (200 mL). After 16 h stirring the reaction mixture was cooled in an ice water bath and 4-(methyloxy)benzaldehyde (53.8 g, 395 mmol) was added dropwise. The mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated to dryness. The residue was dissolved in n-butanol (200 mL), sodium hydroxide was added (1 g, 25.00 mmol), and the mixture heated at 120° C. for 6 h. The reaction mixture was concentrated to 50% volume under reduced pressure, poured onto 300 mL of water, and then extracted with Et2O (2×200 mL). The combined ether phases were extracted with 1N HCl (3×100 mL). The combined HCl extracts were combined and cooled in an ice/water bath. Added next was 6N NaOH until basic (pH>12). The contents were extracted with Et2O (4×100 mL), washed with water, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified via silica gel chromatography (eluent: 0-50% EtOAc:Hex). The final product was collected as 8.94 g (11%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.79 (s, 3H), 5.14 (s, 2H), 5.55 (d, J=1.77 Hz, 1H), 6.81-6.94 (m, 2H), 7.12 (d, J=8.84 Hz, 2H), 7.31 (d, J=2.02 Hz, 1H).
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
21.76 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
53.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[NH2:2][NH2:3].[C:4](#[N:7])[CH:5]=[CH2:6].CO[C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.[CH2:18](O)C>>[CH3:18][O:1][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][N:2]2[C:4]([NH2:7])=[CH:5][CH:6]=[N:3]2)=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.82 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
21.76 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
53.8 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After 16 h stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice water bath
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in n-butanol (200 mL)
ADDITION
Type
ADDITION
Details
sodium hydroxide was added (1 g, 25.00 mmol)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to 50% volume under reduced pressure
ADDITION
Type
ADDITION
Details
poured onto 300 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ether phases were extracted with 1N HCl (3×100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
ADDITION
Type
ADDITION
Details
Added next
EXTRACTION
Type
EXTRACTION
Details
The contents were extracted with Et2O (4×100 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography (eluent: 0-50% EtOAc:Hex)
CUSTOM
Type
CUSTOM
Details
The final product was collected as 8.94 g (11%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC1=CC=C(C=C1)CN1N=CC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.